Cefovecin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

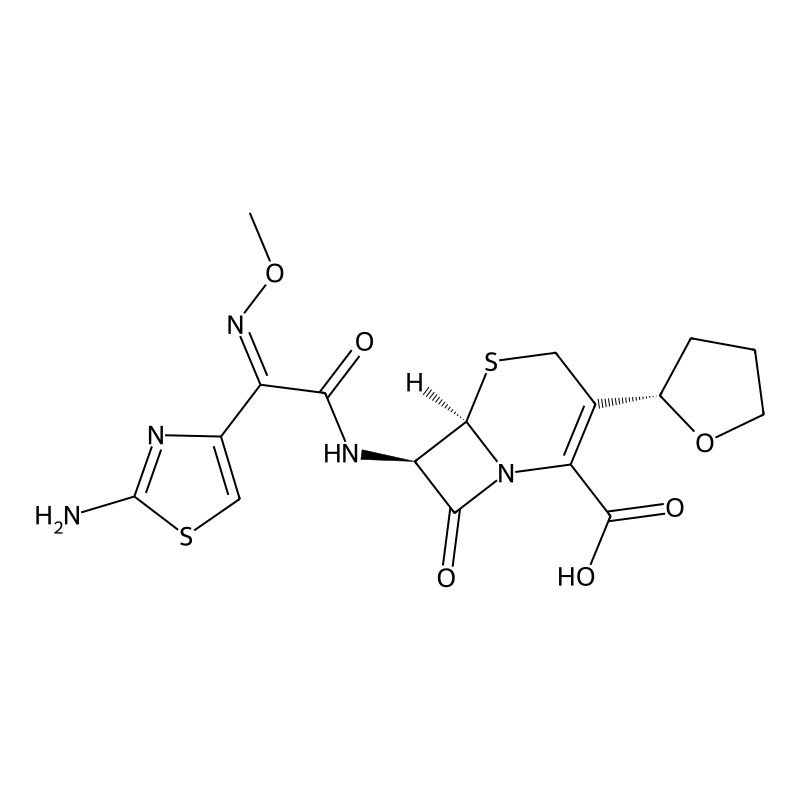

Cefovecin is a semi-synthetic broad-spectrum antibacterial agent classified under the cephalosporin group of antibiotics. Its chemical structure is characterized by the formula (6R,7R)-7-[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetamido]-8-oxo-3-[(2S)-oxolan-2-yl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, monosodium salt. The compound is primarily used in veterinary medicine for treating skin infections in dogs and cats, particularly those caused by susceptible strains of bacteria such as Staphylococcus intermedius and Streptococcus canis .

Cefovecin is notable for its long half-life, allowing for a single subcutaneous dose to provide therapeutic effects over an extended duration, typically up to 14 days . This unique pharmacokinetic profile makes it a preferred choice in clinical settings where compliance with multiple doses may be challenging.

Cefovecin acts by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) essential for the formation of the peptidoglycan layer in the bacterial cell wall. This binding prevents the cross-linking of peptidoglycan strands, weakening the cell wall and leading to bacterial cell death [].

Other Reactions

Information on specific decomposition reactions or interactions with other chemicals is limited due to the proprietary nature of Cefovecin.

Physical and Chemical Properties

Cefovecin is generally well-tolerated in animals []. However, potential side effects include:

- Hypersensitivity reactions (allergic reactions) []

- Pain or swelling at the injection site []

- Gastrointestinal upset (vomiting, diarrhea) []

Important Safety Note

Cefovecin is not approved for use in pregnant or lactating animals [].

Antimicrobial Activity and Spectrum:

Cefovecin is a third-generation cephalosporin antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. Studies have shown its effectiveness against various pathogens commonly associated with skin, urinary tract, and periodontal infections in dogs and cats [].

Mechanism of Action:

Similar to other cephalosporins, cefovecin works by inhibiting bacterial cell wall synthesis. It binds to specific enzymes called penicillin-binding proteins (PBPs) essential for building the bacterial cell wall. This binding prevents the bacteria from forming a strong and rigid cell wall, leading to cell death [].

Pharmacokinetics:

A key feature of cefovecin is its long-acting nature. Unlike many other antibiotics that require multiple daily doses, a single administration of cefovecin can provide sustained therapeutic effect for up to 14 days in dogs and cats []. This prolonged activity is attributed to its high protein binding and slow elimination from the body.

Research Applications:

While primarily used in veterinary medicine for treating bacterial infections in dogs and cats, cefovecin has also been explored in scientific research for various applications:

- Comparative studies: Cefovecin's efficacy and safety have been compared to other antibiotics in clinical trials to evaluate its effectiveness for specific infections [].

- In vitro studies: Researchers have used cefovecin in laboratory settings to investigate its activity against emerging or resistant bacterial strains.

- Pharmacokinetic studies: Studies have been conducted to understand the absorption, distribution, metabolism, and excretion of cefovecin in different animal species.

- Formation of thiazole derivatives.

- Coupling reactions to introduce various functional groups.

- Final modification steps to achieve the desired stereochemistry and solubility characteristics.

The synthesis process has been optimized to ensure high yields and purity levels suitable for pharmaceutical applications .

Cefovecin exhibits broad-spectrum antibacterial activity against various gram-positive and some gram-negative bacteria. Its efficacy is particularly noted against strains like Staphylococcus intermedius, which are commonly implicated in skin infections in dogs and cats .

Pharmacokinetic studies reveal that cefovecin is rapidly absorbed following subcutaneous administration, achieving peak plasma concentrations within hours. In dogs, the elimination half-life ranges from approximately 5.5 to 6.9 days, while in cats, it can extend up to 6.9 days . The drug is primarily excreted unchanged via the kidneys, with high plasma protein binding rates (approximately 98% in dogs and 99% in cats), which may influence its interaction with other medications .

Cefovecin is primarily utilized in veterinary medicine for:

- Treatment of Skin Infections: Effective against superficial pyoderma, abscesses, and wounds caused by susceptible bacteria.

- Single-Dose Administration: Its long half-life allows for effective treatment with just one injection, enhancing compliance among pet owners.

Additionally, cefovecin has been studied for potential interactions with other drugs due to its high protein binding capacity, which can affect the pharmacokinetics of concurrently administered medications .

Studies indicate that cefovecin can interact with other highly protein-bound drugs such as non-steroidal anti-inflammatory drugs (NSAIDs), furosemide, doxycycline, and ketoconazole. These interactions may lead to increased free drug concentrations due to competition for protein binding sites .

Adverse reactions have been noted when cefovecin is administered alongside other cephalosporins or NSAIDs, including potential myelotoxicity or altered laboratory test results (e.g., false positives in urine tests) .

Cefovecin shares structural similarities with other cephalosporins but stands out due to its unique pharmacokinetic properties and single-dose administration capability. Below are some similar compounds:

| Compound Name | Class | Unique Features |

|---|---|---|

| Cefazolin | Cephalosporin | Shorter half-life; requires multiple doses |

| Cefotaxime | Cephalosporin | Broader spectrum; more frequent dosing required |

| Ceftiofur | Cephalosporin | Used mainly in livestock; different spectrum |

| Ceftriaxone | Cephalosporin | Broad-spectrum; primarily used in human medicine |

| Cefalexin | Cephalosporin | Oral formulation; shorter duration of action |

Cefovecin's ability to maintain therapeutic levels for an extended period after a single injection distinguishes it from these other compounds, making it particularly advantageous in veterinary practices where ease of administration is crucial .

Third-generation cephalosporins emerged in the late 1970s and early 1980s as a response to increasing bacterial resistance to earlier β-lactam antibiotics. These agents were engineered to address limitations in spectrum and stability, particularly against gram-negative pathogens. Key milestones include:

- 1976: Discovery of cefotaxime, the first third-generation cephalosporin, which demonstrated enhanced stability against β-lactamases compared to earlier generations.

- 1982: Introduction of ceftriaxone, characterized by its prolonged half-life and efficacy against Neisseria meningitidis and Haemophilus influenzae.

- 1985: Approval of ceftazidime, notable for its antipseudomonal activity due to a unique aminothiadiazole side chain.

- 1980s–1990s: Expansion of third-generation agents to include veterinary-specific compounds such as cefovecin, optimized for prolonged pharmacokinetics in companion animals.

The development of these compounds was driven by structural modifications at the C-3 and C-7 positions of the cephalosporin core, which improved β-lactamase resistance and expanded gram-negative coverage. Japanese pharmaceutical firms played a pivotal role in advancing third-generation cephalosporins, introducing seven of the ten major derivatives between 1978 and 1987.

Discovery and Synthesis History of Cefovecin

Cefovecin, a semisynthetic third-generation cephalosporin, was specifically designed for veterinary applications. Its development timeline includes:

- Early 2000s: Initial synthesis by modifying the cephem nucleus to incorporate a tetrahydrofuran moiety at the C-3 position, enhancing stability and prolonging tissue retention.

- 2006: First regulatory approval in the European Union for treating skin infections in dogs and cats, leveraging its unique 8-methoxyimino side chain at C-7 to resist hydrolysis by bacterial enzymes.

- 2008: U.S. FDA approval, marking its adoption as the first single-dose injectable cephalosporin in veterinary medicine.

The synthesis of cefovecin involves a multi-step process:

- Core modification: Introduction of a (2Z)-methoxyimino-2-(2-tritylaminothiazol-4-yl)acetic acid group at C-7 to enhance β-lactamase stability.

- Side-chain optimization: Addition of a tetrahydrofuran ring at C-3 to improve solubility and protein binding, achieving >99% plasma binding in cats and dogs.

- Crystallization: Final purification using acetone and dichloromethane to yield cefovecin sodium, the active pharmaceutical ingredient.

Position within Cephalosporin Classification System

Cefovecin is classified as a third-generation cephalosporin based on its structural and functional properties:

Unlike fourth-generation cephalosporins (e.g., cefepime), cefovecin lacks zwitterionic properties, limiting its activity against Pseudomonas aeruginosa. Its classification remains debated due to its veterinary exclusivity and unique pharmacokinetics.

Historical Evolution of Extended-Spectrum Cephalosporins

The term "extended-spectrum cephalosporins" (ESCs) refers to third- and fourth-generation agents with enhanced activity against gram-negative bacteria. Cefovecin’s development reflects broader trends in ESC evolution:

- 1980s–1990s: Emergence of plasmid-mediated extended-spectrum β-lactamases (ESBLs) necessitated structural innovations, such as the aminothiazole-oxime group in cefovecin, to maintain efficacy.

- 2000s: Shift toward long-acting formulations in veterinary medicine, exemplified by cefovecin’s subcutaneous administration and 14-day duration of action.

- 2010s–Present: Rising ESC resistance in Enterobacterales due to blaCTX-M gene proliferation, underscoring the need for targeted molecular designs.

Cefovecin’s chemical structure—particularly its C-7 methoxyimino and C-3 tetrahydrofuran groups—represents a deliberate effort to balance spectrum breadth with pharmacokinetic longevity. These modifications align with the historical trajectory of ESCs, which prioritize enzymatic stability and tissue penetration over broad-spectrum gram-positive activity.

Molecular Structure and Formula (C₁₇H₁₉N₅O₆S₂)

Cefovecin represents a semisynthetic, third-generation cephalosporin antibiotic characterized by a complex bicyclic structure containing seventeen carbon atoms, nineteen hydrogen atoms, five nitrogen atoms, six oxygen atoms, and two sulfur atoms [1]. The molecular framework consists of a four-membered beta-lactam ring fused to a six-membered dihydrothiazine ring, forming the characteristic cephalosporin nucleus [1] [21]. This bicyclic system serves as the structural foundation upon which various substituents are attached to confer specific pharmacological properties [25].

The complete International Union of Pure and Applied Chemistry nomenclature identifies cefovecin as (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-[(2S)-oxolan-2-yl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid [1]. The structural representation reveals three distinct regions of substitution: the C3 position bearing a tetrahydrofuran ring system, the C7 position featuring an acylamino side chain with aminothiazole and methoxyimino functionalities, and the C2 position containing a carboxylic acid group [1] [6].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₇H₁₉N₅O₆S₂ | PubChem [1] |

| IUPAC Name | (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-[(2S)-oxolan-2-yl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | PubChem [1] |

| InChI Key | ZJGQFXVQDVCVOK-QFKLAVHZSA-N | PubChem [1] |

| CAS Registry Number | 234096-34-5 | Chemical Book [13] |

Stereochemistry and Isomeric Considerations

The stereochemical configuration of cefovecin encompasses multiple chiral centers and geometric isomerism, contributing significantly to its biological activity and pharmacological properties [1] [3]. The compound contains three defined atom stereocenters and one defined bond stereocenter, resulting in a highly specific three-dimensional arrangement essential for optimal receptor binding and antimicrobial efficacy [1].

The beta-lactam ring system exhibits absolute configurations of 6R and 7R, where the C6 position maintains an R-configuration with alpha-oriented hydrogen and beta-oriented substituent attachment [1] [6]. The C7 position demonstrates R-configuration characterized by beta-oriented acylamino side chain positioning [1]. This stereochemical arrangement is critical for penicillin-binding protein recognition and subsequent inhibition of bacterial cell wall synthesis [5].

The tetrahydrofuran ring attached at the C3 position displays S-configuration at its C2 carbon, designated as (2S)-tetrahydrofuran-2-yl or (2S)-oxolan-2-yl [1] [29]. This specific stereochemical orientation influences the compound's pharmacokinetic properties, particularly protein binding and metabolic stability [29].

The methoxyimino group present in the C7 acylamino side chain exhibits Z-geometric configuration, representing a critical structural feature for third-generation cephalosporin activity [1] [30]. The Z-configuration of the oxime functionality enhances resistance to beta-lactamase enzymes and contributes to broad-spectrum antibacterial activity against gram-negative pathogens [30] [32].

| Stereocenter | Configuration | Description |

|---|---|---|

| C6 (Beta-lactam ring) | R | Alpha-oriented hydrogen, beta-oriented substituent [1] |

| C7 (Beta-lactam ring) | R | Beta-oriented acylamino side chain [1] |

| C2 (Tetrahydrofuran ring) | S | S-configuration at tetrahydrofuran C2 [1] |

| Z-Double bond (Oxime group) | Z | Z-configuration of methoxyimino group [1] |

Functional Groups and Reactive Centers

Cefovecin incorporates multiple functional groups that collectively determine its chemical reactivity, biological activity, and physicochemical characteristics [1] [21]. The beta-lactam ring constitutes the primary reactive center, containing a highly strained four-membered cyclic amide that readily undergoes nucleophilic attack by bacterial transpeptidase enzymes [21] [25]. This electrophilic carbonyl carbon serves as the critical site for covalent bond formation with penicillin-binding proteins [25].

The dihydrothiazine ring functions as a structural scaffold, providing enhanced stability compared to the five-membered thiazolidine ring found in penicillins [21] [25]. This six-membered ring system reduces susceptibility to certain beta-lactamases while maintaining the essential geometric requirements for enzyme binding [25].

The carboxylic acid group positioned at C2 represents an ionizable functionality crucial for formulation development and biological activity [24]. Under physiological conditions, this group exists predominantly in its deprotonated form, contributing to the compound's overall negative charge and influencing its interaction with biological membranes [13].

The aminothiazole ring system within the C7 side chain provides multiple sites for hydrogen bonding and electrostatic interactions with target enzymes [26] [32]. The amino group exhibits nucleophilic character, while the thiazole nitrogen atoms serve as potential hydrogen bond acceptors [26]. The methoxyimino group attached to this side chain enhances metabolic stability through steric protection and electronic effects [30] [32].

The tetrahydrofuran ring at the C3 position introduces additional hydrophobic character while providing conformational rigidity [29]. The oxygen atom within this ring system contributes to the overall hydrogen bonding capacity of the molecule [1].

| Functional Group | Location | Chemical Significance |

|---|---|---|

| Beta-lactam ring | Bicyclic core | Essential for antibacterial activity [21] |

| Dihydrothiazine ring | Bicyclic core | Structural framework, stability [25] |

| Carboxylic acid | C2 position | Ionizable group, formulation [24] |

| Amide (C7 side chain) | C7 position | Hydrogen bonding, receptor interaction [26] |

| Methoxyimino group | Alpha to C7 amide | Enhanced stability, broad spectrum [30] |

| Aminothiazole ring | Side chain terminus | Antibacterial activity enhancement [32] |

| Tetrahydrofuran ring | C3 position | Pharmacokinetic modification [29] |

| Thioether linkage | C3 methylene bridge | Metabolic stability [1] |

Physicochemical Properties

Molecular Weight (453.5 g/mol)

The molecular weight of cefovecin has been precisely determined as 453.5 grams per mole through computational analysis by PubChem 2.2 [1]. This molecular mass places cefovecin within the typical range for third-generation cephalosporins, which generally exhibit molecular weights between 400 and 600 daltons [1] [23]. The exact mass measurement of 453.07767569 daltons provides high-precision data essential for mass spectrometric identification and analytical method development [1].

The monoisotopic mass, calculated as 453.07767569 daltons, represents the mass of the molecule containing only the most abundant isotope of each element [1]. This value serves as a critical parameter for accurate mass determination in high-resolution mass spectrometry applications and structural confirmation studies [1].

Solubility Parameters

Cefovecin demonstrates characteristic solubility behavior typical of third-generation cephalosporins, exhibiting high aqueous solubility due to its zwitterionic nature and multiple polar functional groups [1] [10]. The compound's solubility profile is significantly influenced by the presence of carboxylic acid and amino functionalities, which undergo ionization under physiological conditions [13].

The sodium salt form of cefovecin displays enhanced water solubility compared to the free acid, facilitating parenteral formulation development [6]. Similar cephalosporin compounds typically demonstrate solubility in aqueous media ranging from 10 to 100 milligrams per milliliter, depending on pH and ionic strength conditions [10] [14].

Organic solvent solubility remains limited due to the highly polar nature of the molecule, with the topological polar surface area contributing significantly to hydrophilic character [1]. The compound shows minimal solubility in non-polar organic solvents such as hexane or octane, consistent with its hydrophilic partition coefficient values [9].

Partition Coefficients

The partition coefficient behavior of cefovecin reflects its hydrophilic nature and biological membrane permeability characteristics [1] [11]. The XLogP3 value of -0.9 indicates a predominantly hydrophilic compound with limited lipophilic character [1]. This negative logarithmic partition coefficient suggests preferential partitioning into the aqueous phase rather than organic phases such as octanol [11] [15].

Traditional octanol-water partition coefficient measurements for cephalosporins typically yield values ranging from -2 to 0, reflecting their polar nature and ionizable functional groups [11] [15]. The presence of multiple hydrogen bond donors and acceptors significantly influences partitioning behavior, favoring aqueous environments over lipophilic compartments [11].

The relatively low lipophilicity contributes to the compound's limited oral bioavailability and necessitates parenteral administration routes [11]. However, this hydrophilic character facilitates rapid distribution in extracellular fluid compartments and efficient renal elimination [15].

Hydrogen Bond Donors and Acceptors

Computational analysis identifies cefovecin as containing three hydrogen bond donor sites and eleven hydrogen bond acceptor sites [1]. The hydrogen bond donors include the amino group within the aminothiazole ring, the carboxylic acid functionality, and the amide nitrogen in the C7 side chain [1] [12]. These donor sites contribute significantly to intermolecular interactions with biological targets and influence solubility characteristics [12].

The eleven hydrogen bond acceptor sites encompass oxygen atoms within the carboxylic acid, amide carbonyls, methoxyimino group, and tetrahydrofuran ring, along with nitrogen atoms in the thiazole and beta-lactam rings [1] [12]. This extensive hydrogen bonding capacity facilitates interactions with penicillin-binding proteins and contributes to the compound's biological activity [12].

The ratio of hydrogen bond acceptors to donors (11:3) indicates strong potential for intermolecular hydrogen bonding networks, influencing both solid-state properties and solution behavior [12]. This characteristic contributes to the compound's high melting point and aqueous solubility [12].

Topological Polar Surface Area (210 Ų)

The topological polar surface area of cefovecin has been calculated as 210 Ų by Cactvs 3.4.8.18, representing the surface area occupied by polar atoms within the molecular structure [1] [16]. This value significantly exceeds the typical threshold of 140 Ų associated with good cellular permeability, indicating limited passive diffusion across biological membranes [17] [18].

The high topological polar surface area value reflects the numerous polar functional groups present within the molecule, including carboxylic acid, amide, amino, and ether functionalities [1] [17]. This extensive polar surface area contributes to the compound's hydrophilic character and influences its pharmacokinetic properties, particularly distribution and elimination [17] [18].

For comparison with other cephalosporins, the topological polar surface area of 210 Ų places cefovecin among the more polar members of this antibiotic class [16]. This characteristic correlates with limited blood-brain barrier penetration, as compounds with polar surface areas exceeding 90 Ų typically demonstrate restricted central nervous system access [17] [18].

XLogP Values (-0.9)

The XLogP3 value of -0.9 for cefovecin indicates a predominantly hydrophilic compound with minimal lipophilic character [1]. This calculated partition coefficient, determined using the XLogP3 3.0 algorithm, provides insight into the compound's membrane permeability and distribution characteristics [1]. The negative value signifies preferential partitioning into aqueous phases rather than lipophilic environments [15].

This XLogP value positions cefovecin as moderately hydrophilic compared to other third-generation cephalosporins, where values typically range from -2 to 0 [15]. The relatively modest negative value suggests some degree of membrane interaction capability while maintaining predominantly hydrophilic behavior [15].

The XLogP calculation incorporates contributions from all functional groups within the molecule, with polar functionalities such as carboxylic acid and amino groups contributing negative values, while hydrophobic regions such as the tetrahydrofuran ring provide positive contributions [15]. The overall negative value reflects the predominance of polar functionality over hydrophobic character [15].

Comparative Structural Analysis with Other Cephalosporins

Cefovecin shares fundamental structural features with other third-generation cephalosporins while exhibiting distinctive modifications that confer unique pharmacological properties [1] [20] [23]. The core beta-lactam-dihydrothiazine bicyclic system remains conserved across all cephalosporin generations, providing the essential framework for antimicrobial activity [21] [39].

Comparative analysis with cefotaxime reveals shared structural elements including the aminothiazole-methoxyimino side chain at the C7 position, which contributes to enhanced gram-negative activity and beta-lactamase resistance [23] [32]. However, cefovecin distinguishes itself through the tetrahydrofuran substituent at the C3 position, replacing the conventional acetoxy methyl group found in cefotaxime [1] [23]. This modification significantly alters the compound's pharmacokinetic profile, particularly protein binding and elimination half-life [37].

Structural comparison with ceftriaxone highlights differences in both C3 and C7 substituents [23] [37]. While ceftriaxone incorporates a complex triazine derivative at the C3 position and extended heterocyclic system in the C7 side chain, cefovecin maintains a simpler tetrahydrofuran ring at C3 and standard aminothiazole-methoxyimino configuration at C7 [23]. These structural variations result in distinct pharmacokinetic behaviors, with ceftriaxone exhibiting an 8-hour half-life compared to cefovecin's extended 120-140 hour duration [37].

The C3 tetrahydrofuran ring represents a unique structural feature among third-generation cephalosporins, distinguishing cefovecin from compounds such as ceftazidime, which incorporates a pyridinium quaternary salt, and cefoperazone, which features a tetrazole derivative [23] [34]. This tetrahydrofuran modification contributes to enhanced protein binding and prolonged pharmacokinetic behavior [29].

| Compound | Molecular Formula | C3 Substituent | C7 Side Chain | Key Structural Feature |

|---|---|---|---|---|

| Cefovecin | C₁₇H₁₉N₅O₆S₂ | Tetrahydrofuran-2-yl | Aminothiazole-methoxyimino | Oxolan ring at C3 [1] |

| Cefotaxime | C₁₆H₁₇N₅O₇S₂ | Acetoxy methyl | Aminothiazole-methoxyimino | Standard acetoxy group [23] |

| Ceftriaxone | C₁₈H₁₈N₈O₇S₃ | Triazine derivative | Triazine-methoxyimino | Extended heterocyclic system [23] |

| Ceftazidime | C₂₂H₂₂N₆O₇S₂ | Pyridinium derivative | Aminothiazole-methoxyimino | Pyridinium quaternary salt [23] |

| Cefoperazone | C₂₅H₂₇N₉O₈S₂ | Tetrazole derivative | Complex heterocyclic | Extended side chain system [23] |

The methoxyimino group configuration in cefovecin adopts the Z-geometric arrangement, consistent with other third-generation cephalosporins such as cefotaxime and ceftazidime [30] [32]. This shared structural feature contributes to enhanced beta-lactamase resistance and broad-spectrum antimicrobial activity characteristic of third-generation compounds [30].

Molecular complexity analysis reveals cefovecin with a complexity value of 820, positioning it between simpler compounds like cefotaxime (approximately 750) and more complex structures such as ceftriaxone (approximately 950) [1]. This intermediate complexity reflects the balance between structural sophistication and synthetic accessibility [1].

The synthesis of cefovecin involves multiple sophisticated chemical transformations that have been extensively optimized for industrial production. The primary synthetic route begins with penicillin G as the starting material and proceeds through a carefully orchestrated sequence of 13 transformations, many of which are telescoped to improve efficiency and yield [1] [2].

The most significant breakthrough in cefovecin synthesis came with the development of an improved coupling process utilizing the THF Cephem Compound of Formula (6) and the MAEM (2-mercaptobenzothiazolyl [(Z)-2-(2-amino-thiazolyl)-2-methoxyimino] acetate) Compound of Formula (8) [3]. This coupling reaction represents a substantial improvement over previous methods, achieving yields of 86.5% under optimized conditions [3].

The coupling reaction is conducted in a biphasic system consisting of tetrahydrofuran and water (1:1 ratio) at controlled temperatures between 0-5°C. The reaction requires precise pH control, maintained at 7.8-8.2 through the careful addition of triethylamine solution over a 30-minute period [3]. This coupling step is critical for the formation of the cephalosporin core structure while preserving the essential (2S)-tetrahydrofuranyl substituent at the C3 position, which is responsible for cefovecin's unique pharmacological properties [4] [5].

An alternative synthetic approach utilizes the Horner-Emmons-Wadsworth condensation process, which employs trimethylphosphite instead of the traditional trimethylphosphine used in Wittig reactions [1] [2]. This modification offers several advantages, including improved scalability and reduced costs associated with expensive phosphine reagents. The process achieves a 76.5% yield over two telescoped steps and provides a more environmentally friendly alternative to traditional phosphine-based methods [2].

Key Intermediates in Synthesis

The synthesis of cefovecin relies on several critical intermediates, each requiring precise preparation and handling to ensure the final product's quality and efficacy. The THF Cephem Compound (6), with the systematic name (6R,7R)-7-amino-8-oxo-3-[(2S)-tetrahydro-2-furanyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, serves as the primary starting material for the final coupling step [3] [6].

The MAEM intermediate (8) functions as an activated ester coupling partner, facilitating the formation of the amide bond essential for cefovecin's structure. This intermediate incorporates the 2-amino-4-thiazolyl moiety with the methoxyimino substituent, which are crucial for the antibiotic's broad-spectrum activity [7] [3].

During the synthetic sequence, the formation of phosphonate intermediates plays a crucial role in constructing the cephalosporin bicyclic core. The conversion involves alpha-iodo-1-azetidineacetic acid esters reacting with trialkylphosphites through an Arbuzov reaction mechanism [8] [9]. The resulting phosphonate intermediate undergoes intramolecular cyclization in the presence of lithium chloride and diisopropylethylamine to form the characteristic cephem ring system [8] [9].

The stereochemistry of intermediates requires careful control, particularly regarding the (S)-tetrahydrofuran isomer, which is specifically used for cefovecin preparation. The presence of the (R)-tetrahydrofuran isomer as an impurity must be minimized throughout the synthesis, as it can affect the final product's potency and purity [8].

Production Optimization Strategies

Industrial production of cefovecin employs numerous optimization strategies designed to maximize yield, minimize waste, and ensure consistent product quality. Temperature control represents one of the most critical optimization parameters, with the coupling reaction requiring maintenance at 0-5°C to prevent side reactions and decomposition [3]. The chlorination step in intermediate synthesis utilizes a staged addition approach, where 10% of thionyl chloride is added before cooling to prevent precipitation, followed by the remainder at -20°C [9].

Solvent selection and management constitute another key optimization area. The use of tetrahydrofuran-water mixtures in the coupling step provides optimal solubility and reaction kinetics while facilitating product isolation [3]. For intermediate synthesis, acetonitrile has been identified as the preferred solvent for halide exchange reactions, offering superior yield and product quality compared to dichloromethane systems [9].

Reagent stoichiometry optimization has resulted in specific equivalency ratios that maximize conversion while minimizing excess reagent consumption. The optimal charge of trimethylphosphite has been established at 1.45 molar equivalents based on the initial starting material, balancing complete conversion against downstream processing complications [9]. Similarly, the iodide salt charge is critically maintained at 1.05 molar equivalents to prevent both incomplete reaction and product decomposition [9].

The implementation of telescoped reactions significantly improves overall process efficiency by eliminating intermediate isolation and purification steps. This approach reduces solvent consumption, processing time, and the potential for product loss during transfers [1] [3]. Quality control measures include in-process monitoring through High Performance Liquid Chromatography to ensure optimal reaction progress and intermediate purity [3] [9].

Sodium Salt Formation (Cefovecin Sodium)

The formation of cefovecin sodium represents the final step in the manufacturing process and requires precise control to ensure product stability and bioavailability. The sodium salt formation begins with the adjustment of the reaction mixture pH to 2.85 using hydrochloric acid, followed by extraction with tetrahydrofuran to isolate the free acid form [3].

The sodium salt is formed through the addition of sodium-2-ethylhexanoate dissolved in tetrahydrofuran to the acidified cefovecin solution. This process occurs at controlled temperatures between 15-20°C to optimize crystal formation and prevent decomposition [3]. The resulting slurry is cooled to 2°C and further diluted with tetrahydrofuran to promote complete precipitation.

Critical to the success of sodium salt formation is the control of water content and the use of appropriate crystallization conditions. The product is isolated through filtration and washed with pre-cooled tetrahydrofuran followed by acetone under nitrogen atmosphere to prevent oxidation [3]. Drying is conducted at 40-45°C under reduced pressure to remove residual solvents while maintaining product integrity.

The purification of cefovecin sodium involves dissolution in acetone-water mixtures followed by activated carbon treatment to remove impurities. Recrystallization from acetone achieves high purity levels, with the final product reaching 98.65% chromatographic purity [3]. The crystalline form of cefovecin sodium exhibits optimal stability characteristics for pharmaceutical formulation and storage.

Patented Synthesis Methods

Several patented methods have been developed for cefovecin synthesis, each addressing specific challenges in the manufacturing process. The original patent US 6,020,329 disclosed the first synthetic route utilizing 2-(Z)-methoxyimino-2-(2-tritylaminothiazol-4-yl)acetic acid hydrochloride with mesyl chloride in the presence of diisopropylethylamine [3]. However, this method proved unsuitable for large-scale production due to the use of sensitive reagents and the requirement for chromatographic purification.

Patent US 7,129,350 introduced an alternative approach using 0,0-diethyl hydrogenphosphorothioate, but this method also faced commercial viability issues due to expensive reagents and large solvent volumes [3]. The development described in patent WO2018229580A1 represents a significant advancement, introducing the MAEM coupling method that addresses previous limitations while providing superior yields and product quality [3].

The Pfizer-developed process utilizing trimethylphosphite for Horner-Emmons-Wadsworth condensation (Patent EP1725568A1) offers an alternative to traditional Wittig chemistry [1] [8]. This method employs alpha-iodo-1-azetidineacetic acid esters and demonstrates improved scalability for production applications. The process involves a highly telescoped reaction pathway with at least six known intermediates, culminating in the formation of the six-membered thiazine ring characteristic of the cephem architecture [1].

Recent patent applications, including those by Norbrook Laboratories Limited, focus on novel intermediate preparation methods for C3-substituted cephalosporins. These patents describe innovative approaches to preparing reactive halogen intermediates that serve as key building blocks in cefovecin synthesis [10] [11]. The methods emphasize improved atom economy and reduced environmental impact compared to earlier synthetic routes.

Green Chemistry Approaches in Cefovecin Synthesis

The implementation of green chemistry principles in cefovecin synthesis has become increasingly important for sustainable pharmaceutical manufacturing. The MAEM coupling approach represents a significant advancement in atom economy by reducing the number of side products and enabling more efficient utilization of starting materials [3]. This method eliminates the need for extensive chromatographic purification, reducing solvent consumption and waste generation.

Solvent selection optimization has focused on replacing more toxic organic solvents with environmentally benign alternatives. The use of tetrahydrofuran-water biphasic systems reduces the reliance on halogenated solvents while maintaining optimal reaction conditions [3]. Additionally, the recovery and recycling of mercaptobenzothiazole byproduct from the MAEM coupling reaction demonstrates effective waste reduction strategies [12].

Energy efficiency improvements have been achieved through the optimization of reaction temperatures and the elimination of energy-intensive heating and cooling cycles. Many steps in the optimized synthesis proceed at ambient or near-ambient temperatures, significantly reducing energy consumption compared to earlier methods [3] [9]. The telescoped reaction approach further contributes to energy savings by eliminating intermediate heating and cooling cycles.

Catalytic processes have been incorporated where possible, particularly in deprotection steps where catalytic hydrogenation using palladium on carbon provides a more environmentally friendly alternative to chemical reducing agents [3]. This approach reduces the generation of metal-containing waste and eliminates the need for stoichiometric reducing agents.

The development of microwave-assisted synthesis methods for related fluoroquinolone structures provides insights into potential green chemistry applications for cefovecin synthesis. These methods demonstrate significant reductions in reaction times and energy consumption while maintaining or improving product yields [13]. Although not yet directly applied to cefovecin synthesis, these principles suggest promising avenues for future process improvements.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Drug Indication

Wikipedia

KF-26777

Use Classification

Dates

Stegemann MR, Sherington J, Blanchflower S: Pharmacokinetics and pharmacodynamics of cefovecin in dogs. J Vet Pharmacol Ther. 2006 Dec;29(6):501-11. [PMID:17083454]

Thuesen LR, Bertelsen MF, Brimer L, Skaanild MT: Selected pharmacokinetic parameters for Cefovecin in hens and green iguanas. J Vet Pharmacol Ther. 2009 Dec;32(6):613-7. doi: 10.1111/j.1365-2885.2009.01083.x. [PMID:20444017]

Lawrence M, Kukanich K, Kukanich B, Heinrich E, Coetzee JF, Grauer G, Narayanan S: Effect of cefovecin on the fecal flora of healthy dogs. Vet J. 2013 Oct;198(1):259-66. doi: 10.1016/j.tvjl.2013.04.010. Epub 2013 May 20. [PMID:23702279]

Iyori K, Toyoda Y, Ide K, Iwasaki T, Nishifuji K: Usefulness of cefovecin disk-diffusion test for predicting mecA gene-containing strains of Staphylococcus pseudintermedius and clinical efficacy of cefovecin in dogs with superficial pyoderma. Vet Dermatol. 2013 Feb;24(1):162-7.e35-6. doi: 10.1111/j.1365-3164.2012.01100.x. [PMID:23331693]

Passmore CA, Sherington J, Stegemann MR: Efficacy and safety of cefovecin for the treatment of urinary tract infections in cats. J Small Anim Pract. 2008 Jun;49(6):295-301. doi: 10.1111/j.1748-5827.2008.00545.x. Epub 2008 Apr 14. [PMID:18422501]

Stegemann MR, Sherington J, Passmore C: The efficacy and safety of cefovecin in the treatment of feline abscesses and infected wounds. J Small Anim Pract. 2007 Dec;48(12):683-9. Epub 2007 Aug 23. [PMID:17725587]

Six R, Cherni J, Chesebrough R, Cleaver D, Lindeman CJ, Papp G, Skogerboe TL, Weigel DJ, Boucher JF, Stegemann MR: Efficacy and safety of cefovecin in treating bacterial folliculitis, abscesses, or infected wounds in dogs. J Am Vet Med Assoc. 2008 Aug 1;233(3):433-9. doi: 10.2460/javma.233.3.433. [PMID:18673028]

Stegemann MR, Coati N, Passmore CA, Sherington J: Clinical efficacy and safety of cefovecin in the treatment of canine pyoderma and wound infections. J Small Anim Pract. 2007 Jul;48(7):378-86. Epub 2007 Jun 9. [PMID:17559523]

Passmore CA, Sherington J, Stegemann MR: Efficacy and safety of cefovecin (Convenia) for the treatment of urinary tract infections in dogs. J Small Anim Pract. 2007 Mar;48(3):139-44. [PMID:17355604]